1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Overview
Description
1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anesthetic, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorobenzoyl group: This step usually involves acylation reactions using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the N-(3-methylbutyl) group: This can be done through alkylation reactions using 3-methylbutyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as pain relief or anti-inflammatory properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to opioid receptors to exert analgesic effects or inhibit enzymes involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide
- 1-(4-methylbenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide
- 1-(4-bromobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Uniqueness
1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-13(2)7-10-20-17(22)14-8-11-21(12-9-14)18(23)15-3-5-16(19)6-4-15/h3-6,13-14H,7-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLUUCUYMADLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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